molecular formula C10H10ClF2IO B14070275 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene

1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene

Katalognummer: B14070275
Molekulargewicht: 346.54 g/mol
InChI-Schlüssel: STZPUTHFQSRXBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene is an organic compound that features a benzene ring substituted with a chloropropyl group, a difluoromethoxy group, and an iodine atom

Vorbereitungsmethoden

The synthesis of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of the iodine atom onto the benzene ring.

    Etherification: Substitution of a hydroxyl group with a difluoromethoxy group.

    Alkylation: Attachment of the chloropropyl group to the benzene ring.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the reactions.

Analyse Chemischer Reaktionen

1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Coupling Reactions: The chloropropyl group can participate in coupling reactions, forming new carbon-carbon bonds.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve its functional groups, such as the chloropropyl and difluoromethoxy groups, which can interact with biological molecules and alter their activity.

Vergleich Mit ähnlichen Verbindungen

1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene can be compared with similar compounds such as:

    1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene: Differing by the position and type of halogen substituents.

    1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene: Featuring an additional trifluoromethoxy group.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties.

Eigenschaften

Molekularformel

C10H10ClF2IO

Molekulargewicht

346.54 g/mol

IUPAC-Name

1-(3-chloropropyl)-4-(difluoromethoxy)-2-iodobenzene

InChI

InChI=1S/C10H10ClF2IO/c11-5-1-2-7-3-4-8(6-9(7)14)15-10(12)13/h3-4,6,10H,1-2,5H2

InChI-Schlüssel

STZPUTHFQSRXBY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1OC(F)F)I)CCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.